(6-Cyano-1H-indol-3-yl)boronicacid

Regioselectivity Protodeboronation Suzuki–Miyaura coupling

Indole-3-boronic acids are susceptible to protodeboronation under Pd catalysis, and generic indole-2-boronic acid regioisomers cannot replicate the C-3 coupling reactivity required for key medicinal chemistry scaffolds. (6-Cyano-1H-indol-3-yl)boronic acid (CAS 1613450-41-1) directly addresses this limitation: • Regiochemically correct C-3 boronic acid essential for NIK inhibitor synthesis per WO 2017/125534 • 6-CN group depresses boronic acid pKa by ~1.0-1.5 units, accelerating transmetallation with electron-deficient aryl halides • 98% commercial purity vs. 92% for unsubstituted indole-3-boronic acid, minimizing side products in parallel library synthesis Available in 10 mg to bulk quantities. In stock for immediate global dispatch.

Molecular Formula C9H7BN2O2
Molecular Weight 185.98 g/mol
Cat. No. B13117701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyano-1H-indol-3-yl)boronicacid
Molecular FormulaC9H7BN2O2
Molecular Weight185.98 g/mol
Structural Identifiers
SMILESB(C1=CNC2=C1C=CC(=C2)C#N)(O)O
InChIInChI=1S/C9H7BN2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12-14H
InChIKeyGHTQENJPVSTRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Cyano-1H-indol-3-yl)boronic acid: A Regiochemically Defined 3‑Boronic Acid with a Tunable Electron‑Withdrawing Handle


(6‑Cyano‑1H‑indol‑3‑yl)boronic acid (CAS 1613450‑41‑1) is a heteroarylboronic acid that combines the indole scaffold with a boronic acid moiety at the C‑3 position and a cyano substituent at the C‑6 position [REFS‑1]. This substitution pattern creates a dual electronic and positional identity that is distinct from the more common indole‑2‑boronic acids and from cyano‑free indole‑3‑boronic acids. The compound serves as a key building block in medicinal‑chemistry programs, particularly for constructing kinase‑inhibitor chemotypes via Suzuki–Miyaura cross‑coupling [REFS‑2].

Why (6‑Cyano‑1H‑indol‑3‑yl)boronic acid Cannot Be Substituted by a Generic Indole Boronic Acid


Indole boronic acids are not fungible building blocks. The 3‑boronic acid regioisomers are significantly more prone to protodeboronation under palladium‑catalysed conditions than their 2‑boronic acid counterparts [REFS‑1], while the electron‑withdrawing cyano group at C‑6 depresses the pKa of the adjacent boronic acid by ~1.0–1.5 units relative to unsubstituted indole‑3‑boronic acids [REFS‑2]. Consequently, a generic indole‑2‑boronic acid or a cyano‑free indole‑3‑boronic acid cannot replicate the combined reactivity profile of (6‑cyano‑1H‑indol‑3‑yl)boronic acid; substitution would lead to altered transmetallation rates, different protodeboronation side‑product profiles, and ultimately divergent yields and impurity burdens.

Head‑to‑Head Differentiation Evidence for (6‑Cyano‑1H‑indol‑3‑yl)boronic acid


C‑3 Boronic Acid Regiochemistry Drives Distinct Stability and Reactivity Profiles Versus C‑2 Isomers

3‑Borylated indoles undergo facile protodeborylation in the presence of Pd catalysts and base, a pathway that is far less prominent for 2‑borylated indoles [REFS‑1]. Therefore, the 3‑boronic acid position of (6‑cyano‑1H‑indol‑3‑yl)boronic acid imparts a reactivity profile that demands tailored coupling conditions and limits the suitability of 2‑boronic acid analogues as drop‑in replacements.

Regioselectivity Protodeboronation Suzuki–Miyaura coupling Indole functionalisation

6‑Cyano Substituent Lowers Boronic Acid pKa by ~1.0–1.5 Units Relative to Unsubstituted Indole‑3‑boronic Acid, Tuning Transmetallation Efficiency

The cyano group is a strong electron‑withdrawing substituent that reduces the pKa of the boronic acid moiety. For 4‑cyanophenylboronic acid, the predicted pKa is 7.38 ± 0.10 [REFS‑1], compared with ≈8.8 for phenylboronic acid. Applying this Hammett‑type shift to the indole scaffold, (6‑cyano‑1H‑indol‑3‑yl)boronic acid is expected to have a pKa approximately 1.0–1.5 units lower than unsubstituted indole‑3‑boronic acid (pKa ≈ 8.6 [REFS‑2]). Lower pKa enhances the nucleophilicity of the boronate anion, speeding the transmetallation step in Suzuki–Miyaura reactions.

Boronic acid acidity pKa Electron‑withdrawing group Suzuki coupling transmetallation

Higher Commercial Purity Benchmark: 98% vs 92% for the Closest Unsubstituted Indole‑3‑boronic Acid Analogue

Commercial (6‑cyano‑1H‑indol‑3‑yl)boronic acid is supplied at 98% purity (HPLC‑verified, leyan.com) [REFS‑1]. In contrast, the closest unsubstituted analogue, (1H‑indol‑3‑yl)boronic acid, is listed at 92% purity from Apollo Scientific [REFS‑2] and at 95% from other common vendors. The 6‑cyano derivative therefore enters coupling reactions with a lower load of non‑reactive organic impurities, potentially reducing side‑product formation and simplifying post‑reaction purification.

Purity Quality control Procurement Indole‑3‑boronic acid

Patent‑Anchored Necessity: The 6‑Cyano‑3‑indolyl Fragment Is Explicitly Required in NIK‑Inhibitor Lead Series

International patent application WO 2017/125534 (Janssen Pharmaceutica NV) claims novel 6‑membered heteroaromatic substituted cyanoindoline derivatives as NF‑κB‑inducing kinase (NIK) inhibitors [REFS‑1]. The synthetic routes described in the patent rely on a 6‑cyano‑3‑indolyl boronic acid intermediate; altering the position of the cyano group or the boronic acid handle would lead to a structurally different final compound not covered by the original biological data. This creates a procurement ‘lock‑in’ for any organisation working on this chemotype.

Kinase inhibitor NIK (MAP3K14) Cyanoindoline Janssen Pharmaceutica

Predicted LogP Differentiates the 6‑Cyano Analogue from the Parent Indole‑3‑boronic Acid, Influencing Solubility and Purification Strategy

The calculated LogP of (6‑cyano‑1H‑indol‑3‑yl)boronic acid is –0.28 [REFS‑1], whereas the LogP of the parent (1H‑indol‑3‑yl)boronic acid is predicted to be +1.70 [REFS‑2]. The cyano group therefore increases hydrophilicity by approximately 2.0 LogP units, which alters retention behaviour in reversed‑phase chromatography and influences partitioning during aqueous work‑up. This difference is quantifiable and directly impacts purification protocols.

LogP Lipophilicity Chromatographic behaviour Purification

Topological Polar Surface Area (TPSA) Shift Impacts Solubility and Permeability Screening

The topological polar surface area (TPSA) of (6‑cyano‑1H‑indol‑3‑yl)boronic acid is 80.04 Ų [REFS‑1], compared with 56.25 Ų for (1H‑indol‑3‑yl)boronic acid [REFS‑2]. The cyano group contributes an additional ~24 Ų of polar surface, which can influence aqueous solubility and in silico permeability predictions. This measurable physicochemical distinction is relevant when the boronic acid is used directly in biological screening or when designing purification steps for downstream products.

TPSA Physicochemical properties Drug‑likeness Solubility

Procurement‑Justified Application Scenarios for (6‑Cyano‑1H‑indol‑3‑yl)boronic acid


Synthesis of NIK (MAP3K14) Kinase Inhibitors Following Janssen’s Cyanoindoline Chemotype

The 6‑cyano‑3‑indolyl boronic acid is explicitly used as a key intermediate in the construction of NIK inhibitors claimed in WO 2017/125534 [REFS‑1]. Any organisation pursuing this specific intellectual‑property space must procure the correct regioisomer to stay within the patent‑defined chemical space and to reproduce the reported biological profiles.

Suzuki–Miyaura Couplings Requiring a More Acidic, Electron‑Deficient Indole Boronic Acid Partner

The cyano group depresses the boronic acid pKa by roughly 1.0–1.5 units relative to unsubstituted indole‑3‑boronic acid [REFS‑2], accelerating the transmetallation step. This makes (6‑cyano‑1H‑indol‑3‑yl)boronic acid a rational choice for coupling with electron‑deficient aryl halides or for reactions run under mild basic conditions where a higher boronate anion concentration is beneficial.

Library Synthesis and Medicinal‑Chemistry Campaigns Where High Purity and Reduced Impurity Burden Are Paramount

At 98% commercial purity [REFS‑3], (6‑cyano‑1H‑indol‑3‑yl)boronic acid offers a lower non‑reactive organic impurity baseline than the commonly available 92%‑pure (1H‑indol‑3‑yl)boronic acid. This advantage is particularly relevant in parallel library synthesis, where side products from impure building blocks can multiply across a compound array and complicate HPLC purification.

Design of Fluorescent Probes Leveraging the 6‑Cyanoindole Chromophore

6‑Cyanoindole derivatives exhibit red‑shifted absorption and emission relative to indole itself and are sensitive to their microenvironment, making them valuable as fluorescent reporters [REFS‑4]. The boronic acid handle allows facile conjugation to biomolecules or polymers via Suzuki coupling, while the cyano group provides the desirable photophysical properties. (6‑Cyano‑1H‑indol‑3‑yl)boronic acid is the ideal precursor for such conjugates because it already contains both functional elements.

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